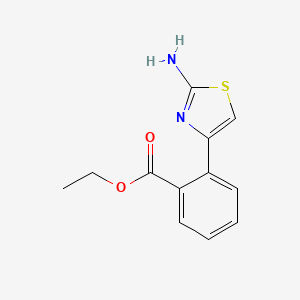

Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate

Description

Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate is a distinct organic molecule characterized by a central 2-aminothiazole (B372263) ring linked at its 4-position to a benzoic acid ethyl ester at the ortho-position (position 2). The convergence of these two moieties within a single chemical entity provides a compelling foundation for its exploration in drug discovery. The aminothiazole component is a well-established "privileged structure," while the benzoate (B1203000) group offers versatility as both a bioactive component and a synthetic handle.

Table 1: Chemical Properties of this compound Note: Experimental data for this specific compound is not widely available in the cited literature; properties are calculated based on its chemical structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.30 g/mol |

| IUPAC Name | This compound |

| Core Scaffolds | 2-Aminothiazole, Benzoate |

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its presence in natural products, such as Vitamin B1 (Thiamine), underscores its fundamental biological importance. scholarsresearchlibrary.com The synthetic derivatives of thiazole, particularly 2-aminothiazoles, are recognized as privileged scaffolds due to their ability to interact with a wide range of biological targets. nih.gov This structural motif is integral to numerous compounds demonstrating a broad spectrum of pharmacological activities. mdpi.com

The versatility of the 2-aminothiazole nucleus has led to its incorporation into drugs with diverse therapeutic applications. scholarsresearchlibrary.com Research has extensively documented its role in the development of agents with antibacterial, antifungal, anti-inflammatory, anticancer, antiviral, and antitubercular properties. scholarsresearchlibrary.commdpi.com The 2-aminothiazole moiety's capacity to form hydrogen bonds and engage in other molecular interactions contributes to its high affinity for various biological targets. researchgate.net Consequently, it serves as a crucial building block for the synthesis of novel therapeutic agents. researchgate.net

Several clinically successful drugs feature the 2-aminothiazole core, highlighting its significance in pharmaceutical development. researchgate.net For instance, Dasatinib, an anticancer agent, and various third-generation cephalosporin (B10832234) antibiotics contain this critical scaffold. This widespread application validates the continued interest in designing and synthesizing new molecules based on the 2-aminothiazole framework.

Table 2: Examples of Marketed Drugs Containing the 2-Aminothiazole Scaffold

| Drug Name | Therapeutic Class | Primary Indication |

|---|---|---|

| Dasatinib | Anticancer | Chronic Myeloid Leukemia |

| Pramipexole | Dopamine Agonist | Parkinson's Disease, Restless Legs Syndrome |

| Famotidine | H₂ Receptor Antagonist | Peptic Ulcer Disease, GERD |

| Cefixime | Antibiotic | Bacterial Infections |

| Meloxicam | NSAID | Arthritis (Pain and Inflammation) |

| Ritonavir | Antiretroviral | HIV/AIDS |

Benzoic acid and its ester derivatives, known as benzoates, play a multifaceted role in the pharmaceutical industry. Their most common application is as preservatives in a wide variety of formulations, including liquid oral medications, topical creams, and lotions. nih.gov This use is attributed to their antimicrobial and antifungal properties, which prevent microbial contamination, thereby ensuring the stability and extending the shelf life of pharmaceutical products. nih.gov

Beyond their function as excipients, benzoate derivatives are also utilized as active pharmaceutical ingredients (APIs). Salicylic acid, a hydroxylated benzoic acid, is a well-known keratolytic agent used in dermatological treatments for conditions like acne and psoriasis. nih.gov Furthermore, the benzoate structure serves as a fundamental building block or an intermediate in the synthesis of more complex medicinal compounds. nih.gov Its chemical properties allow for various modifications, making it a versatile scaffold for developing new drugs. Derivatives of 2-amino benzoic acid (anthranilic acid), for example, have been synthesized and investigated for their potent anti-inflammatory and analgesic activities. nih.gov

The scientific rationale for investigating this compound is firmly rooted in the principle of molecular hybridization. This approach involves combining two or more pharmacophores (structural units with known biological activity) to create a new hybrid molecule with the potential for enhanced or novel activity. In this specific compound, the proven therapeutic relevance of the 2-aminothiazole scaffold is synergistically combined with the versatile benzoate moiety.

The 2-aminothiazole core provides a high probability of biological interaction, given its established success in a multitude of therapeutic areas, including oncology and infectious diseases. scholarsresearchlibrary.comresearchgate.net The attachment of this privileged scaffold to a benzoate ring system introduces another layer of chemical and potential biological significance. The parent acid, 2-(2-Amino-thiazol-4-yl)-benzoic acid, is a recognized chemical entity, and related derivatives have been explored for their potential as anticancer agents. nih.govscbt.com

Therefore, this compound represents a logical target for synthesis and biological evaluation. It can be investigated as a final compound for a range of activities, leveraging the known properties of its constituent parts. Alternatively, it can serve as a valuable intermediate. The ethyl ester group provides a reactive site for further chemical modification, allowing for the construction of a library of more complex derivatives, such as amides or hydrazides, in the pursuit of optimized lead compounds for drug development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-6-4-3-5-8(9)10-7-17-12(13)14-10/h3-7H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDLESGWRDBHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377369 | |

| Record name | ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339010-09-2 | |

| Record name | ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 2 Amino 1,3 Thiazol 4 Yl Benzoate

Established Synthetic Pathways for the 2-Amino-1,3-thiazol-4-yl Moiety

The 2-amino-1,3-thiazole ring is a prevalent scaffold in medicinal chemistry, and its synthesis is well-established. The most common and direct route is the Hantzsch thiazole (B1198619) synthesis. mdpi.com

The cornerstone of 2-aminothiazole (B372263) synthesis is the Hantzsch reaction, a condensation reaction between an α-haloketone and a thioamide. mdpi.com For the preparation of 2-aminothiazoles specifically, thiourea (B124793) is the most frequently used reagent. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov

A plausible and direct pathway to the target compound's core structure involves the reaction of Ethyl 2-(2-bromoacetyl)benzoate with thiourea . In this reaction, the α-haloketone functionality is present on the substituted benzoate (B1203000), allowing for the direct formation of the desired linkage in a single cyclization step. The reaction is typically carried out in a protic solvent such as ethanol (B145695) under reflux conditions. jusst.org The use of iodine in conjunction with a ketone and thiourea is also a common variant, where the α-haloketone is generated in situ. mdpi.comnih.gov

When thiourea is used as the sulfur-containing reactant in the Hantzsch synthesis, the 2-amino group is incorporated directly and efficiently into the thiazole ring. The structure of thiourea itself provides the N-C-S backbone required for the heterocycle, with one of its amino groups becoming the C2-amino substituent of the final product. This method obviates the need for a separate amination step, making it a highly atom-economical approach for synthesizing 2-aminothiazole derivatives. nih.gov

Strategies for Constructing the Benzoate Ester Linkage

The formation of the complete Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate molecule requires the successful linkage of the thiazole core to the ethyl benzoate group. This can be achieved either by building the thiazole ring onto a pre-existing benzoate precursor or by creating the ester after the formation of the thiazole-benzoic acid intermediate.

An alternative synthetic route involves the initial synthesis of 2-(2-amino-1,3-thiazol-4-yl)benzoic acid . This intermediate can be prepared via the Hantzsch cyclization of 2-(2-bromoacetyl)benzoic acid with thiourea. Once the carboxylic acid is formed and purified, it can be converted to the corresponding ethyl ester through standard esterification procedures.

A common method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid in an excess of ethanol with a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrochloric acid. This acid-catalyzed reaction pushes the equilibrium toward the formation of the ethyl ester. This two-step approach allows for the purification of the intermediate carboxylic acid, which can be advantageous in achieving a high-purity final product. ijcmas.com

Modern organic synthesis offers advanced coupling methodologies for forming the crucial carbon-carbon bond between the thiazole and benzene (B151609) rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful strategy. nih.gov

This approach would involve the coupling of a thiazole-containing boronic acid or ester with an aryl halide. For instance, 2-aminothiazole-4-boronic acid pinacol (B44631) ester could be reacted with ethyl 2-bromobenzoate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system like dioxane/water. nih.govresearchgate.net The Suzuki reaction is renowned for its high functional group tolerance and efficiency, providing a versatile alternative to classical condensation methods. researchgate.netscispace.com While 2-amino-substituted heterocycles can sometimes be challenging substrates for Pd-catalyzed reactions, specific ligands and conditions have been developed to facilitate these transformations effectively. mit.edunih.gov

Advanced Synthetic Techniques and Process Optimization for this compound

Significant research has focused on optimizing the synthesis of 2-aminothiazoles to improve yields, reduce reaction times, and align with the principles of green chemistry. These advanced techniques are directly applicable to the synthesis of this compound.

Key areas of process optimization include:

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. medmedchem.com In the context of the Hantzsch synthesis, it can dramatically reduce reaction times from several hours under conventional heating to just a few minutes. jusst.orgresearchgate.net This rapid heating leads to higher yields and often cleaner reaction profiles. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry) : The use of ultrasonic irradiation provides an alternative energy source that promotes reactions through acoustic cavitation. nih.gov This technique can enhance reaction rates and yields under mild, often room-temperature, conditions. nih.gov Ultrasound-assisted Hantzsch syntheses have been reported to be highly efficient, particularly in green solvents like water or ethanol. nih.govresearchgate.net

Catalyst Development : While the classical Hantzsch reaction can proceed without a catalyst, various catalysts have been developed to improve its efficiency and selectivity. These include base catalysts like triethylamine, solid-supported acid catalysts such as silica-supported tungstosilisic acid, and even biocatalysts like lipase. mdpi.comnih.govnih.gov The use of reusable, heterogeneous catalysts is particularly attractive from an environmental and economic perspective. mdpi.com

Solvent-Free and Green Solvent Conditions : To minimize environmental impact, syntheses are increasingly being performed under solvent-free conditions or in environmentally benign solvents like water or ethanol. nih.govresearchgate.net These "green" approaches often lead to simpler work-up procedures and reduce hazardous waste.

The table below summarizes and compares various synthetic conditions reported for Hantzsch-type reactions, highlighting the advantages of modern techniques.

| Method | Typical Conditions | Reaction Time | Yield | Advantages | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Ethanol, Reflux | 8-10 hours | Moderate to Good | Simple setup, well-established | jusst.org |

| Microwave Irradiation | Solvent-free or Ethanol, 170 W | 5-15 minutes | Good to Excellent | Rapid, high yields, clean reaction | jusst.orgmedmedchem.com |

| Ultrasound Irradiation | Ethanol/Water, Room Temp, Catalyst (e.g., SiW·SiO₂) | 30-60 minutes | Excellent (79-90%) | Mild conditions, high yields, energy efficient | mdpi.comnih.gov |

| Catalytic (Lipase) with Ultrasound | Water, KBrO₃, Ultrasonication | Not specified | Good | Biocatalytic, environmentally benign (water solvent) | nih.gov |

These advanced methods offer significant improvements over traditional synthetic protocols, making the production of complex thiazole derivatives like this compound more efficient and sustainable.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.netsemanticscholar.org The application of microwave irradiation to the Hantzsch thiazole synthesis provides a rapid and efficient route to 2-aminothiazole derivatives. nih.govresearchgate.net

In a typical microwave-assisted synthesis of this compound, a mixture of ethyl 2-(2-bromoacetyl)benzoate and thiourea would be irradiated in a suitable solvent. Solvents such as ethanol, water, or polyethylene (B3416737) glycol (PEG-400) are often employed due to their high dielectric constants, which allow for efficient absorption of microwave energy. bepls.comnih.gov The reaction time under microwave conditions is dramatically reduced, often from several hours to just a few minutes. nih.govnih.gov For instance, studies on analogous 2-aminothiazole syntheses have shown that reactions which require 8 hours of conventional reflux can be completed in under 30 minutes with microwave heating, with yields increasing significantly. nih.govresearchgate.net This rapid heating minimizes the formation of side products, simplifying purification. researchgate.net

Research on similar structures has demonstrated the clear advantages of microwave assistance over traditional methods. A comparative study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines showed that microwave irradiation at 140°C for 20-30 minutes resulted in yields of 89-95%, whereas conventional reflux in methanol (B129727) for 8 hours gave lower yields that required more rigorous purification. nih.govresearchgate.net

| Reactants | Method | Solvent | Time | Yield (%) | Reference |

| α-Haloketone, Thiourea | Microwave | Ethanol | 20-30 min | 89-95% | nih.govresearchgate.net |

| α-Haloketone, Thiourea | Conventional | Methanol | 8 hours | < 80% | nih.govresearchgate.net |

| Ethyl Acetoacetate, NBS, Thiourea | Microwave | PEG-400 | 5-10 min | High | bepls.com |

| Precursor Pyrimidines | Microwave | N/A | 2-10 min | 85-95% | nih.gov |

| Precursor Pyrimidines | Conventional | Ethanol | 6-10 hours | 65-75% | nih.gov |

This table presents data from analogous reactions to illustrate the efficiency of microwave-assisted synthesis.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and environmental friendliness by combining two or more synthetic steps into a single operation without isolating intermediates. ijcce.ac.ir Several MCR strategies have been developed for the synthesis of 2-aminothiazole derivatives, which can be adapted for the preparation of this compound. nih.govnih.gov

A prominent one-pot approach involves the reaction of a ketone, a halogenating agent, and thiourea. For the target compound, this would entail reacting ethyl 2-acetylbenzoate with a brominating agent like N-bromosuccinimide (NBS) to form the α-bromoketone in situ, which then immediately reacts with thiourea to form the thiazole ring. researchgate.net This method avoids the need to isolate the often lachrymatory and unstable α-haloketone intermediate. bepls.com

Another powerful multicomponent strategy is the three-component condensation of an aldehyde, a ketone, and thiourea. ijcce.ac.ir For example, a one-pot condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and various aldehydes has been used to synthesize complex thiazole derivatives, highlighting the utility of this approach for building molecular diversity. ijcce.ac.ir These reactions are often catalyzed by an acid and proceed under mild conditions, offering a rapid and facile pathway to the desired products. ijcce.ac.ir

| Reaction Type | Reactants | Key Features | Yield | Reference |

| In-situ Halogenation | Ethyl Acetoacetate, NBS, Thiourea | Avoids isolation of α-haloketone | Good | researchgate.net |

| Four-Component | α-Bromo Ketone, Thiosemicarbazide, Aldehyde, Catalyst | High atom and step economy; rapid | Good | ijcce.ac.ir |

| Multi-Component | Acetamide Derivative, Benzaldehydes, Malononitrile | Produces fused pyran derivatives | N/A | nih.govmdpi.com |

This table summarizes various one-pot multicomponent reaction strategies applicable to thiazole synthesis.

Strategies for High Yield and Purity in Chemical Synthesis

Achieving high yield and purity is a central goal in chemical synthesis, minimizing waste and simplifying the isolation of the target compound. For the synthesis of this compound, several strategies can be employed to optimize the reaction outcome.

The choice of reaction conditions is paramount. As discussed, microwave-assisted synthesis is a key strategy for enhancing both yield and purity by reducing reaction times and minimizing byproduct formation. nih.govresearchgate.netnih.gov The selection of an appropriate solvent is also critical; studies have shown that solvents like ethanol, dimethyl sulfoxide (B87167) (DMSO), or greener alternatives like polyethylene glycol (PEG) can significantly influence the reaction rate and yield. bepls.comresearchgate.net

Furthermore, catalyst selection plays a vital role. While many Hantzsch syntheses proceed without a catalyst, some protocols employ catalysts to improve efficiency. For instance, montmorillonite-K10 clay has been used as a catalyst for the one-pot synthesis of 2-aminothiazoles from methyl carbonyls, thiourea, and iodine. researchgate.net Conversely, catalyst-free approaches, often conducted in environmentally benign solvents like water, represent a green chemistry approach to achieving high yields. bepls.com

Optimization of reaction parameters such as temperature, reactant stoichiometry, and reaction time is essential. A general method for a similar compound, ethyl 2-aminothiazole-4-carboxylate, involves reacting thiourea (1.2 mmol) with ethyl 3-bromopyruvate (B3434600) (1 mmol) in ethanol at 70°C for one hour, resulting in a 99% yield after simple filtration and drying. This demonstrates that careful control of stoichiometry and thermal conditions can lead to near-quantitative conversion and a high degree of purity without the need for extensive chromatographic purification.

In Vitro Pharmacological and Biological Investigations of Ethyl 2 2 Amino 1,3 Thiazol 4 Yl Benzoate and Its Analogues

Antimicrobial Efficacy Assessments

Derivatives of 2-aminothiazole (B372263) have demonstrated a broad spectrum of antimicrobial properties, showing activity against various strains of bacteria and fungi.

Antibacterial Spectrum and Potency against Gram-Positive Organisms

Analogues of ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate have shown notable efficacy against Gram-positive bacteria. For instance, certain 2-aminothiazole derivatives exhibit significant activity against Staphylococcus aureus and Bacillus subtilis. globethesis.commdpi.com Some compounds in this class have been reported to be more potent than the standard antibiotics ampicillin (B1664943) and streptomycin (B1217042) against specific bacterial strains. nih.govresearchgate.net The antibacterial activity is influenced by the nature of substitutions on the thiazole (B1198619) ring, with the presence of halogen groups like chloro or fluoro enhancing the potency of some derivatives. globethesis.com One study highlighted a piperazine (B1678402) derivative that was particularly effective against methicillin-resistant S. aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) value of 4 μg/mL. nih.gov

| Organism | Compound/Analogue | Activity (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Piperazinyl derivative | 4 μg/mL | nih.gov |

| Staphylococcus aureus | Thiazolyl-thiourea derivatives | 4-16 μg/mL | mdpi.com |

| Staphylococcus epidermidis | Thiazolyl-thiourea derivatives | 4-16 μg/mL | mdpi.com |

| Bacillus subtilis | 2-aminothiazole derivatives | Active | mdpi.com |

Antibacterial Spectrum and Potency against Gram-Negative Organisms

The activity of 2-aminothiazole derivatives extends to Gram-negative bacteria, although sometimes to a lesser extent compared to Gram-positive organisms. nih.gov Studies have shown that certain analogues are effective against Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov For example, a specific piperazinyl derivative demonstrated an MIC of 8 μg/mL against E. coli. nih.gov However, some research indicates that many compounds in this series show limited activity against E. coli. nih.gov The structural features of the analogues play a crucial role in determining their spectrum of activity.

| Organism | Compound/Analogue | Activity (MIC) | Reference |

|---|---|---|---|

| Escherichia coli | Piperazinyl derivative | 8 μg/mL | nih.gov |

| Pseudomonas aeruginosa | 2-aminothiazole derivatives | Active at low concentrations | mdpi.com |

Antifungal Activity Evaluations (e.g., against Candida albicans)

Several 2-aminothiazole analogues have been evaluated for their antifungal properties, particularly against Candida albicans, a common cause of fungal infections. mdpi.comnih.gov Some derivatives have exhibited promising results, with activity comparable to or even exceeding that of established antifungal drugs like fluconazole (B54011) and ketoconazole. nih.govnih.gov For example, one trisubstituted 2-amino-4,5-diarylthiazole derivative, after demethylation, showed an MIC80 of 9 μM against C. albicans, similar to fluconazole. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com Molecular docking studies have suggested that these compounds may target lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme essential for ergosterol production. nih.gov

| Organism | Compound/Analogue | Activity (MIC) | Reference |

|---|---|---|---|

| Candida albicans | Demethylated 2-amino-4,5-diarylthiazole derivative (5a8) | 9 μM (MIC80) | nih.gov |

| Candida albicans | Thiazole derivatives | Good activity | nih.govresearchgate.net |

Antitubercular Activity Profiling

The 2-aminothiazole scaffold has been identified as a promising starting point for the development of new antitubercular agents. nih.govbohrium.com A number of analogues have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with some achieving sub-micromolar MICs. nih.gov Research has shown that a 2-pyridyl moiety at the C-4 position of the thiazole ring is often crucial for antitubercular activity. nih.gov Some of these compounds have been shown to be bactericidal, capable of completely sterilizing M. tuberculosis cultures in vitro. nih.gov The mechanism of action is thought to involve the inhibition of mycolic acid biosynthesis, a key component of the mycobacterial cell wall. bohrium.com Specifically, β-Ketoacyl-ACP Synthase (KasA) has been identified as a potential target. bohrium.comresearchgate.net

| Organism | Compound/Analogue | Activity (MIC) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis H37Rv | 2-aminothiazole derivative (7n) | 6.25 μM | bohrium.com |

| Mycobacterium tuberculosis H37Rv | 2-aminothiazole derivatives (7b, 7e, 7f) | 12.50 μM | bohrium.com |

| Mycobacterium tuberculosis | Representative 2-aminothiazole analogue (Compound 20) | < 0.5 μM | nih.gov |

Enzyme Inhibition and Modulatory Activities

Beyond their antimicrobial effects, 2-aminothiazole derivatives have been investigated for their ability to inhibit various enzymes, particularly protein kinases, which are key regulators of cellular processes.

Kinase Inhibition Assays (e.g., DYRK1A, CK1, CDK5/p25, GSK3α/β)

The 2-aminothiazole core has been utilized as a template for designing inhibitors of several protein kinases. Analogues have shown inhibitory activity against kinases such as Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), Casein Kinase 1 (CK1), Cyclin-dependent kinase 5 (CDK5)/p25, and Glycogen synthase kinase 3 α/β (GSK3α/β). For example, certain 2-aminothiazole derivatives have been identified as allosteric inhibitors of the catalytic α-subunit of protein kinase CK2, a member of the CK1 family. nih.gov One such lead compound demonstrated a submicromolar potency against CK2α with an IC50 value of 0.6 μM. nih.gov Additionally, some derivatives have been found to inhibit DYRK1A, a kinase implicated in neurodegenerative diseases. nih.gov The selectivity of these inhibitors can vary, with some compounds showing activity against a range of kinases.

| Kinase | Compound/Analogue | Activity (IC50) | Reference |

|---|---|---|---|

| CK2α | 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid | 0.6 μM | nih.gov |

| CK2 | Aryl 2-aminothiazole derivative | 1.9 ± 0.05 μM | rsc.org |

| GSK3β | Aryl 2-aminothiazole derivative | 0.67 ± 0.27 μM | rsc.org |

| DYRK1A | Harmine/isoDMT hybrid | Potent nanomolar inhibitor | nih.gov |

DNA Gyrase B Inhibitory Potential

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that represent validated targets for the development of novel antibacterial agents. nih.govbrc.hu The inhibition of the ATP-binding sites within the Gyrase B (GyrB) and Paralog E (ParE) subunits is a promising strategy to combat bacterial resistance. brc.hu

Analogues based on the benzothiazole (B30560) scaffold have been identified as potent inhibitors of DNA gyrase. nih.gov A crystal structure of a related benzothiazole inhibitor in complex with the 24 kDa amino-terminal subdomain of E. coli GyrB confirmed that these compounds bind to the ATP-binding site. nih.gov Optimization of this scaffold has led to the development of second-generation 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors with improved, nanomolar-range inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli. brc.hu Further modifications, such as attaching siderophore mimics to the benzothiazole scaffold, have also resulted in potent DNA gyrase inhibition. nih.gov

For instance, certain benzothiazole derivatives have demonstrated significant inhibitory activity against E. coli DNA gyrase and topoisomerase IV, as detailed in the table below.

Table 1: DNA Gyrase and Topoisomerase IV Inhibitory Activity of Benzothiazole Analogues

| Compound | E. coli DNA Gyrase IC₅₀ (μM) | E. coli Topoisomerase IV IC₅₀ (μM) |

|---|---|---|

| Amide Analogue 10 | Low micromolar range | > 10 |

| Amide Analogue 12 | Low micromolar range | > 10 |

| Siderophore Conjugate 18b | Potent Inhibition | Slightly Weaker Inhibition |

The data indicates that modifications at position 6 of the benzothiazole ring can be detrimental to topoisomerase IV inhibition while retaining some activity against DNA gyrase. nih.gov Conversely, incorporating siderophore mimics at other positions can maintain potent enzyme inhibition. nih.gov

Cholinesterase Activity Modulation

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. A number of heterocyclic compounds, including thiazole and benzothiazole derivatives, have been investigated for their ability to modulate the activity of these enzymes.

Synthetic benzimidazole-based thiazole analogues have shown good inhibitory potential against both AChE and BChE, with IC₅₀ values in the micromolar to sub-micromolar range. mdpi.com Similarly, a series of novel thiazolidin-4-one and thiazinan-4-one derivatives demonstrated potent AChE inhibition, with the most active compounds having IC₅₀ values of 4.46 µM and 6.83 µM in the hippocampus and cerebral cortex, respectively. nih.gov Furthermore, hybrid compounds of benzothiazine and thiadiazole have been developed as significant AChE inhibitors, with IC₅₀ values as low as 0.025 µM. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Thiazole Analogues

| Compound Series | Target Enzyme | IC₅₀ Range (µM) | Reference |

|---|---|---|---|

| Benzimidazole-based thiazoles | AChE | 0.10 - 11.10 | mdpi.com |

| Benzimidazole-based thiazoles | BChE | 0.20 - 14.20 | mdpi.com |

| Thiazolidin-4-one derivative 6k | AChE (hippocampus) | 4.46 | nih.gov |

| Thiazinan-4-one derivative 6k | AChE (cerebral cortex) | 6.83 | nih.gov |

| Benzothiazine-thiadiazole hybrid 3j | AChE | 0.025 | nih.gov |

These findings underscore the potential of the thiazole scaffold as a core structure for the design of new, potent cholinesterase inhibitors.

Glucose Uptake and Glucokinase Activity Stimulation

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and liver cells, where it catalyzes the first step of glucose metabolism. nih.gov Allosteric activation of GK is a recognized therapeutic strategy for type 2 diabetes. nih.gov

Research has identified benzothiazole derivatives as agents that can augment glucose uptake in skeletal muscle cells and stimulate insulin (B600854) secretion from pancreatic β-cells. nih.gov This dual functionality is attributed to the activation of Adenosine monophosphate-activated protein kinase (AMPK), a major target for antidiabetic drugs. nih.gov Specifically, compounds like 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole and 2-(propylthio)benzo[d]thiazol-6-ol have been shown to increase the rate of glucose uptake in L6 myotubes and enhance glucose-stimulated insulin secretion in INS-1E β-cells. nih.gov

Anti-Inflammatory Responses

The 2-aminothiazole and 2-aminobenzothiazole (B30445) scaffolds are present in various compounds exhibiting anti-inflammatory properties. Prostaglandin (B15479496) E₂ (PGE₂) is a key mediator in inflammatory diseases, and its biosynthesis is a target for anti-inflammatory drugs. mdpi.com

Studies have revealed that N-acylated and N-alkylated 2-aminobenzothiazoles can effectively suppress the cytokine-stimulated generation of PGE₂ in rat mesangial cells. mdpi.com Certain analogues demonstrated potent inhibition with EC₅₀ values in the nanomolar range and exhibited in vivo anti-inflammatory activity superior to that of indomethacin. mdpi.com Additionally, other classes of thiazole-related compounds, such as 2-aminoacyl-1,3,4-thiadiazole derivatives, have been identified as strong inhibitors of PGE₂ biosynthesis, with IC₅₀ values also in the nanomolar range. nih.gov These compounds were also found to interfere with leukotriene biosynthesis and modulate IL-6 and PGE₂ production in macrophage cell lines. nih.gov

Table 3: PGE₂ Generation Inhibitory Activity of 2-Aminobenzothiazole Analogues

| Compound | Description | EC₅₀ (nM) |

|---|---|---|

| GK510 | N-acylated 2-aminobenzothiazole | 118 - 177 |

| GK543 | N-alkylated 2-aminobenzothiazole | 118 - 177 |

| GK562 | N-alkylated 2-aminobenzothiazole | 118 - 177 |

Anticancer Efficacy in Cell-Based Assays

The thiazole ring is a structural component of several natural and synthetic compounds with antineoplastic activity. researchgate.netresearchgate.net Derivatives of 2-aminothiazole and related structures have been extensively evaluated for their anticancer effects in various cell-based models.

Inhibition of Cell Proliferation in Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of thiazole and benzothiazole analogues against a panel of human cancer cell lines. Hybrid molecules incorporating amino acids into the thiazole scaffold exhibited moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells, with some compounds showing IC₅₀ values in the low micromolar range, comparable to the positive control 5-fluorouracil. nih.gov

Similarly, a series of newly synthesized benzo[d]thiazole derivatives showed high cytotoxicity against liver cancer (HepG2) and HeLa cell lines, with several compounds exhibiting IC₅₀ values in the sub-micromolar range, proving more potent than the reference drug Doxorubicin in some cases. bohrium.com Other series of 1,3,4-thiadiazole-based compounds have also displayed a wide range of anticancer activity against MCF-7 and HepG2 cell lines. mdpi.com One particular 2-aminothiazole derivative, compound 4b, was identified as a promising antitumor candidate against the Leukemia HL-60 cell line. researchgate.net

Table 4: Cytotoxic Activity of Thiazole and Benzothiazole Analogues in Cancer Cell Lines

| Compound Series | Cell Line | IC₅₀ Range (μM) | Reference |

|---|---|---|---|

| Thiazole-amino acid hybrids | A549, HeLa, MCF-7 | 2.07 - 8.51 | nih.gov |

| Benzo[d]thiazole derivative 15i | HepG2 | 0.18 | bohrium.com |

| Benzo[d]thiazole derivative 12i | HepG2 | 0.19 | bohrium.com |

| 1,3,4-thiadiazole (B1197879) derivatives | MCF-7 | 2.34 - 91.00 (µg/mL) | mdpi.com |

| 1,3,4-thiadiazole derivatives | HepG2 | 3.13 - 44.87 (µg/mL) | mdpi.com |

Molecular Mechanisms of Antineoplastic Action (e.g., receptor tyrosine kinase inhibition)

The anticancer activity of these compounds is often linked to specific molecular mechanisms. Receptor tyrosine kinases (RTKs) are a family of enzymes that play a crucial role in tumor growth, angiogenesis, and metastasis, making them important targets for cancer therapy. nih.gov

Research has shown that certain benzothiazole derivatives function as c-MET kinase inhibitors. bohrium.com The c-MET receptor tyrosine kinase is implicated in cell proliferation and invasion in various cancers. The majority of the tested benzothiazole compounds showed moderate to good inhibition of c-MET kinase. bohrium.com

Other studies on related heterocyclic structures have shown inhibition of different kinases. For example, 1,3,4-thiadiazole hybrids have been designed as potent inhibitors of EGFR and HER-2 phosphorylation. nih.gov The antineoplastic agent Adriamycin has also been found to inhibit tyrosine protein kinases by competing for the ATP binding site. nih.gov Furthermore, mechanistic studies on cytotoxic 2-aminothiazole derivatives have revealed that their action can involve cell cycle arrest, as one promising compound was shown to induce arrest at the G2/M phase and promote apoptosis in leukemia cells. researchgate.net This was accompanied by a significant increase in the concentration of caspase 3, a key executioner of apoptosis. researchgate.net

Other Investigated Biological Activities (e.g., Antiprion Potency, Antioxidant Profiles)

Beyond the primary pharmacological activities, this compound and its analogues, particularly those built around the 2-aminothiazole scaffold, have been explored for other potential therapeutic applications. These investigations have revealed significant potency in areas such as antiprion activity and antioxidant capabilities.

Antiprion Potency

The 2-aminothiazole scaffold has been identified as a potent class of compounds in the fight against prion diseases, which are fatal and untreatable neurodegenerative disorders. nih.govasm.org These diseases are caused by the accumulation of a misfolded, infectious isoform of the prion protein (PrP), known as PrPSc. asm.org Research has focused on identifying small molecules that can inhibit the formation of or clear existing PrPSc.

In high-throughput screening of approximately 10,000 small molecules, 2-aminothiazole derivatives were identified as a promising class of compounds that reduce PrPSc levels in prion-infected neuroblastoma cell lines (ScN2a). asm.org The likely mechanism of action for these compounds is the inhibition of new PrPSc formation, as they did not appear to alter the expression of the normal prion protein (PrPC) or directly disaggregate existing PrPSc. asm.org Structure-activity relationship (SAR) studies have been conducted to improve the potency and physicochemical properties of these compounds, aiming for better oral absorption and brain concentration. bohrium.com These efforts have led to the identification of lead compounds that show efficacy in animal models. bohrium.comresearchgate.net

The antiprion activity is typically measured by the 50% maximal effective concentration (EC₅₀), which represents the concentration of the compound required to reduce PrPSc levels by 50% in infected cells. nih.gov

Table 1: Antiprion Activity of Selected 2-Aminothiazole Analogues

| Compound | EC₅₀ (µM) in ScN2a-cl3 cells |

|---|

This table presents data on an analogue to illustrate the antiprion potency within the 2-aminothiazole class. Data sourced from reference bohrium.com.

Antioxidant Profiles

Thiazole derivatives have garnered significant attention for their antioxidant properties. chemrevlett.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a contributing factor to many chronic diseases. researchgate.net Compounds with a thiazole ring have been synthesized and evaluated for their ability to scavenge free radicals and inhibit oxidative processes. mdpi.comnih.gov

The antioxidant activity of these compounds is often attributed to the presence of phenolic groups and/or hydrazone moieties within their structure. nih.gov The evaluation of antioxidant potential is commonly performed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. aip.org The results are typically expressed as IC₅₀ values, which indicate the concentration of the compound required to scavenge 50% of the free radicals.

Research has shown that structural modifications to the thiazole scaffold can significantly influence antioxidant effectiveness. chemrevlett.com For instance, studies on a series of phenolic thiazoles revealed that several compounds exhibited remarkable antioxidant and antiradical properties, with some showing lower IC₅₀ values than the standard antioxidant, ascorbic acid, in the ABTS˙⁺ radical scavenging assay. nih.gov

Table 2: Antioxidant Activity of Selected Thiazole Derivatives

| Compound | Antioxidant Activity Assay | IC₅₀ (ppm) |

|---|

This table provides an example of the antioxidant activity found in a thiazole derivative. Data sourced from reference aip.org.

Structure Activity Relationship Sar Studies of Ethyl 2 2 Amino 1,3 Thiazol 4 Yl Benzoate Derivatives

Elucidation of Key Pharmacophoric Features within the 2-Amino-1,3-thiazole Scaffold

The 2-amino-1,3-thiazole scaffold is a privileged structure in drug discovery, recognized for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govresearchgate.net Its therapeutic versatility stems from several key pharmacophoric features. The 2-aminothiazole (B372263) ring system acts as a bioisostere for other aromatic systems and possesses a unique arrangement of hydrogen bond donors and acceptors.

The primary pharmacophoric features include:

The 2-amino group: This exocyclic amino group is a critical hydrogen bond donor, essential for interacting with target proteins. Its reactivity and basicity are fundamental to the molecule's biological profile.

The endocyclic nitrogen atom (N3): This nitrogen atom acts as a hydrogen bond acceptor, contributing to the molecule's binding affinity and orientation within a receptor's active site. Spectroscopic studies have shown that molecules with this scaffold are typically protonated at this aza-nitrogen. researchgate.netscribd.com

The thiazole (B1198619) ring: The aromatic nature of the thiazole ring allows for π-π stacking interactions with aromatic amino acid residues in target proteins.

Studies comparing 2-aminobenzothiazole (B30445) scaffolds with 2-aminothiazole motifs have, in some cases, shown that replacing the fused benzene (B151609) ring with the simpler thiazole severely impairs antiproliferative activity, underscoring the crucial role of the specific scaffold in defining potency. nih.gov The heterocycle is a foundational component for synthesizing a multitude of compounds, including sulfur drugs and antibiotics. researchgate.net

Impact of Substituents on the Benzoate (B1203000) Moiety on Biological Activity

The benzoate moiety attached at the C4 position of the thiazole ring offers a significant opportunity for structural modification to modulate biological activity. The nature, position, and electronic properties of substituents on this phenyl ring can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

Research on related 4-(thiazol-5-yl)benzoic acid derivatives has shown that introducing substituents at the 3-position of the benzoic acid moiety can lead to significantly enhanced antiproliferative activities. nih.gov For instance, the introduction of a 2-halo- or 2-methoxy-benzyloxy group maintained potent inhibitory activities against protein kinase CK2 while increasing antiproliferative effects three- to six-fold compared to the parent compound. nih.gov

General observations on the impact of substituents on an attached benzene ring include:

Halogen atoms: The introduction of halogen atoms, such as chlorine, can enhance biological activity. Studies on anticancer 2-aminothiazole derivatives revealed that a meta-halogen (especially chloro) on the benzene ring improved activity, with 3,4-dichloro or 3-chloro substitutions showing better inhibitory effects than 2,4-dichloro substitution. nih.gov

Hydrophobic groups: The presence of hydrophobic moieties on the molecule is often conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in

Electron-withdrawing vs. Electron-donating groups: The electronic nature of the substituent can alter the electron density of the benzoate ring, affecting its interaction with target sites. Electron-withdrawing groups have been shown to be favorable in certain contexts. For instance, in a series of antimicrobial compounds, derivatives containing a nitro group or fluorine at the para position exhibited very good activity. mdpi.com

The following table summarizes the effect of representative substituents on a phenyl ring within aminothiazole derivatives on biological activity.

| Phenyl Ring Substituent | Position | Observed Effect on Activity |

| Chlorine | meta | Improved anticancer activity nih.gov |

| 3,4-dichloro | meta, para | Better inhibitory activity than 2,4-dichloro nih.gov |

| 2-halo-benzyloxy | ortho (relative to linker) | Maintained potent kinase inhibition, enhanced antiproliferative activity nih.gov |

| 2-methoxy-benzyloxy | ortho (relative to linker) | Maintained potent kinase inhibition, enhanced antiproliferative activity nih.gov |

| Nitro | para | Very good antimicrobial activity mdpi.com |

Influence of Substitutions at C2, C4, and C5 Positions of the Thiazole Ring

Modifications at the C2, C4, and C5 positions of the thiazole ring are critical for fine-tuning the biological activity of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate derivatives.

C2 Position (Amino Group): The N-2 position of the aminothiazole scaffold demonstrates considerable flexibility for substitution. nih.gov Acylation or arylation of this amino group can significantly impact potency.

Acyl Groups: The introduction of an acyl chain can enhance activity. For example, adding a 3-propanamido function (an acyl chain of three carbons) to the 2-aminothiazole core improved antitumor activity more than a 2-acetamido moiety (an acyl chain of two carbons). nih.gov

Benzoyl Groups: The introduction of substituted benzoyl groups at the N-2 position has been shown to improve the antitubercular activity of the 2-aminothiazole scaffold by more than 128-fold. nih.gov N-(3-Chlorobenzoyl) substitution, in particular, resulted in one of the most promising analogues in one study. nih.gov

C4 Position: The substituent at the C4 position is often crucial for activity, with some studies indicating this position is intolerant to modification. nih.gov

Aryl/Heteroaryl Groups: Aromatic or heteroaromatic rings are often required at this position. For antitubercular activity, a 2-pyridyl moiety at C4 was found to be a strict requirement for potency. nih.gov The introduction of a phenyl group at the C4-position has also been explored, though in some cases, it had a similar effect to a methyl group, which decreased potency. nih.gov

C5 Position: Substitutions at the C5 position also play a role in modulating activity, although sometimes to a lesser extent than at C2 and C4.

Halogens and Alkyl Groups: The effect of different substituents at the C5 position on the thiazole ring was found to decrease in the order: unsubstituted > 5-bromo = 5-chloro > 5-methyl > 5-methoxy. nih.gov This indicates that small, electron-withdrawing groups may be tolerated or beneficial, while larger or electron-donating groups can reduce activity. The incorporation of a methyl group at the C5-position has been shown to decrease cytotoxic potency. nih.gov

The following table summarizes the influence of various substitutions on the thiazole ring.

| Position | Substituent | Observed Effect on Activity |

| C2 (N-2) | 3-Propanamido | Improved antitumor activity nih.gov |

| C2 (N-2) | N-(3-Chlorobenzoyl) | Significantly improved antitubercular activity nih.gov |

| C4 | 2-Pyridyl | Strict requirement for antitubercular potency nih.gov |

| C5 | Bromo, Chloro | Decreased activity compared to unsubstituted nih.gov |

| C5 | Methyl, Methoxy | Further decreased activity nih.gov |

Conformational Analysis and Tautomeric Equilibria in Relation to Biological Activity

The 2-aminothiazole scaffold can exist in two tautomeric forms: the amino form and the imino form. The equilibrium between these tautomers can significantly affect the molecule's chemical reactivity, binding mode, and ultimately, its biological activity. researchgate.netresearchgate.net

Spectroscopic investigations and theoretical calculations have indicated that 2-aminothiazole derivatives exist preferentially in the amino tautomer in solution. researchgate.netscribd.com This form is considered the more stable aromatic configuration. However, the tautomeric equilibrium can be influenced by the solvent, pH, and the electronic nature of substituents on the ring.

The ability of the scaffold to potentially adopt an imino form, even transiently, can be crucial for its mechanism of action. For example, the capability to form an amine-imine tautomerism was suggested to be responsible for the strong activating effect of a 2-aminothiazole derivative on the phosphodiesterase enzyme PDE5, as it could increase the compound's binding affinity. rsc.org The tautomeric state dictates the arrangement of hydrogen bond donors and acceptors, which must be complementary to the target's binding site for effective interaction. Therefore, understanding and controlling the tautomeric equilibrium is a key aspect of designing potent derivatives.

Design Principles for Enhanced Efficacy and Selectivity

Based on the collective SAR data, several design principles can be formulated to guide the synthesis of novel this compound derivatives with improved efficacy and selectivity.

Optimize N-2 Substitutions: The amino group at the C2 position is a prime site for modification. Introducing substituted benzoyl groups, particularly those with halogen substituents in the meta-position, is a promising strategy to enhance potency. nih.gov The length and nature of acyl chains should also be explored, with slightly longer chains potentially offering improved activity. nih.gov

Maintain Key C4 Aromatic Interactions: The aryl group at the C4 position (the benzoate moiety in the parent compound) is critical. While the benzoate itself provides a scaffold for further substitution, replacing it with other heteroaromatic rings like pyridine (B92270) could be beneficial, as the 2-pyridyl group has proven essential for certain activities. nih.gov

Strategic Substitution on the Benzoate Ring: The benzoate ring should be decorated with substituents that enhance binding and pharmacokinetic properties. Introducing halogen atoms (e.g., chlorine) or small hydrophobic groups at the meta and para positions can increase activity. nih.gov For kinase inhibition, introducing substituted benzyloxy groups can enhance antiproliferative effects. nih.gov

Judicious C5 Modification: The C5 position of the thiazole ring is sensitive to substitution. It is often preferable to leave this position unsubstituted or to introduce small, electron-withdrawing groups like halogens, as larger alkyl or alkoxy groups tend to decrease potency. nih.gov

Consider Tautomeric Effects: While the amino tautomer is generally favored, designing molecules that can leverage the amine-imine tautomerism for specific interactions could lead to novel mechanisms of action and enhanced binding. rsc.org

By systematically applying these principles, new derivatives of this compound can be designed with a higher probability of exhibiting superior biological performance.

Computational Chemistry and Molecular Modeling of Ethyl 2 2 Amino 1,3 Thiazol 4 Yl Benzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry and analyze the electronic structure. researchgate.netmaterialsciencejournal.org For derivatives of the 2-aminothiazole (B372263) family, DFT calculations, often using the B3LYP/6-311++G(d,p) level of theory, are performed to determine key electronic parameters. researchgate.netresearchgate.netmdpi.com

The electronic structure analysis focuses on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity, indicating that the molecule can be more easily excited and may exhibit greater biological activity. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) mapping is another critical output of these calculations. The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). nih.gov This information is invaluable for predicting how the molecule will interact with biological macromolecules.

Table 1: Representative Frontier Molecular Orbital Energies for 2-Aminothiazole Analogs Note: The following data is for analogous compounds and serves to illustrate the typical values obtained for this class of molecules through DFT calculations.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Benzothiazole (B30560) Derivatives | - | - | 4.46 - 4.73 | mdpi.com |

| Substituted Hydrazinecarbodithioate | -0.26751 | -0.18094 | -0.08657 | nih.gov |

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. physchemres.org This method is instrumental in identifying potential biological targets for a compound and estimating its binding affinity, typically expressed as a docking score in kcal/mol. mdpi.comuowasit.edu.iq For 2-aminothiazole derivatives, docking studies have been successfully used to explore their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.com

The process involves preparing the 3D structures of both the ligand (Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate) and the target protein. Docking algorithms then systematically sample various conformations of the ligand within the protein's active site, scoring each pose based on a force field. biointerfaceresearch.com The results reveal the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and specific amino acid residues of the protein. mdpi.comresearchgate.net These interactions are crucial for the stability of the ligand-protein complex and the biological activity of the compound. For instance, studies on similar thiazole (B1198619) derivatives have identified potent inhibition of targets like epidermal growth factor receptor (EGFR) and aromatase, with the binding modes well-characterized by docking simulations. mdpi.comnih.gov

Table 2: Example Molecular Docking Results for Thiazole Derivatives Against Cancer Targets Note: This table presents data from studies on related thiazole compounds to demonstrate typical docking outcomes.

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Thiazolyl-Pyridine Hybrids | EGFR | - | - | nih.gov |

| Thiazole-Benzimidazole Hybrids | EGFR | - | - | nih.gov |

| Thiazole Derivatives | Aromatase | - | - | mdpi.com |

| Imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole Derivative | Fer Kinase | -7.9 | Arg 688, Asn 573 | biointerfaceresearch.com |

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-protein complex in a simulated physiological environment. physchemres.orgrsc.org

In a typical MD workflow, the best-docked complex from molecular docking is placed in a simulation box with explicit water molecules and ions to mimic cellular conditions. rsc.org The simulation is run for a specific duration (e.g., 50-100 nanoseconds), and the trajectory is analyzed. scielo.org.mx Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are calculated to assess the stability of the complex. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. plos.org Additionally, the Root Mean Square Fluctuation (RMSF) is analyzed to identify the flexibility of individual amino acid residues, which can reveal which parts of the protein are most affected by ligand binding. plos.org

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, the activity of new, untested compounds like this compound can be predicted based solely on its structure. mdpi.com

The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical techniques, such as multiple linear regression, are then used to create an equation that links these descriptors to the observed activity. nih.gov For thiazole derivatives, QSAR models have been successfully built to predict their antiproliferative and biofilm inhibitory activities. physchemres.orgnih.gov The predictive power of a QSAR model is rigorously validated to ensure its reliability for screening new chemical entities. nih.gov

In Silico Pharmacokinetic Profiling for Drug-Likeness

A promising biological activity is not sufficient for a compound to become a successful drug; it must also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.com In silico ADME profiling allows for the early prediction of these properties, helping to identify candidates with a higher probability of success in clinical trials. nih.gov

One of the most common assessments is the evaluation of Lipinski's Rule of Five, which predicts the potential for oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. plos.org Various computational tools and web servers are available to predict a wide range of ADME parameters, including human intestinal absorption (HIA), Caco-2 cell permeability, blood-brain barrier (BBB) penetration, and potential inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. biointerfaceresearch.commdpi.com Studies on various 2-aminothiazole derivatives have shown that many possess favorable ADME profiles, suggesting good bioavailability and potential as drug candidates. mdpi.com

Table 3: Predicted ADME Properties for Representative 2-Aminothiazole Derivatives Note: This table shows typical in silico ADME prediction results for compounds within the 2-aminothiazole class.

| Property | Predicted Value/Outcome | Significance | Reference |

| Lipinski's Rule of Five | Generally Compliant | Good potential for oral bioavailability | mdpi.com |

| Human Intestinal Absorption | High (>90%) | Excellent absorption from the gut | mdpi.com |

| Caco-2 Permeability | High | Good potential for intestinal absorption | mdpi.com |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions | mdpi.com |

| Blood-Brain Barrier Permeability | Varies | Determines potential for CNS activity | biointerfaceresearch.com |

Potential Non Clinical Therapeutic Applications and Future Research Directions for Ethyl 2 2 Amino 1,3 Thiazol 4 Yl Benzoate

Development of Novel Antimicrobial Agents

The 2-aminothiazole (B372263) scaffold is a cornerstone in the development of new antimicrobial agents, with numerous derivatives exhibiting potent activity against a spectrum of microbial pathogens. nih.govnih.gov This therapeutic potential is attributed to the versatile nature of the thiazole (B1198619) ring, which can be readily modified to enhance efficacy and target specific microbial pathways. nih.gov

Antibacterial Potential:

Derivatives of 2-aminothiazole have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, studies on various substituted thiazole derivatives have reported notable activity against pathogenic strains like Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.gov The mechanism of action for many of these compounds is still under investigation, but it is believed that they may interfere with essential cellular processes in bacteria. The presence of the ethyl benzoate (B1203000) group in Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate could influence its lipophilicity, potentially aiding in its ability to penetrate bacterial cell membranes.

Antifungal Properties:

In addition to antibacterial effects, the 2-aminothiazole core is also associated with antifungal activity. mdpi.com Research on related compounds has shown inhibitory effects against fungal strains such as Candida albicans and Aspergillus niger. nih.gov The development of new antifungal agents is a critical area of research due to the rise of resistant fungal infections. Future studies could involve synthesizing and screening derivatives of this compound to identify compounds with potent antifungal properties.

The following table summarizes the antimicrobial activity of some representative 2-aminothiazole derivatives, highlighting the potential of this class of compounds.

| Compound Class | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| Substituted 1,3-Thiazole Derivatives | Staphylococcus aureus, Escherichia coli, Aspergillus niger | Significant antibacterial and antifungal activity. | nih.gov |

| Thiazolyl-1,2,3-triazolyl-alcohols | Escherichia coli, Staphylococcus albus, Candida albicans | Promising antifungal and antibacterial activity. | mdpi.com |

| 2-Amino-1,3,4-thiadiazole Derivatives | Broad spectrum of bacteria and fungi | Considered lead compounds for new antimicrobial drugs. | escholarship.org |

Exploration as Lead Compounds for Anticancer Therapies

The 2-aminothiazole nucleus is a privileged scaffold in anticancer drug discovery, being a key component in several clinically used anticancer agents. nih.gov This has spurred extensive research into the synthesis and evaluation of novel 2-aminothiazole derivatives as potential anticancer therapies. nih.gov

Derivatives of 2-aminothiazole have been shown to exhibit cytotoxic activity against a wide range of human cancer cell lines, including those of the breast, colon, and lung, as well as leukemia. nih.gov The anticancer mechanism of these compounds can be diverse, often involving the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases.

For example, some 2-aminothiazole-based compounds have been identified as potent inhibitors of Aurora kinases, which are crucial for cell cycle regulation and are often overexpressed in tumors. mdpi.com The structural features of this compound, particularly the spatial arrangement of the amino group and the aromatic rings, suggest that it could serve as a valuable starting point for the design of kinase inhibitors. Molecular hybridization, combining the 2-aminothiazole scaffold with other pharmacophoric units, has been a successful strategy in developing potent cytotoxic agents. mdpi.com

The table below presents examples of anticancer activity observed in 2-aminothiazole derivatives.

| Compound Class | Cancer Cell Lines | Mechanism of Action (if known) | Reference |

|---|---|---|---|

| Thiazole-conjugated amino acid derivatives | Lung (A549), Cervical (HeLa), Breast (MCF-7) | Cytotoxicity | mdpi.com |

| Substituted 2-aminothiazoles | Breast, Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate | Potent and selective nanomolar inhibitory activity | nih.gov |

| Thiazolidindione and Thiadiazole derivatives | Various cancer cell lines | General anticancer activity | nih.gov |

Enzyme Modulators in Biochemical Pathways

The ability of 2-aminothiazole derivatives to interact with and modulate the activity of various enzymes makes them attractive candidates for targeting specific biochemical pathways. nih.gov Research has demonstrated that compounds containing this scaffold can act as inhibitors of several key enzymes implicated in disease.

One notable study investigated the inhibitory effects of a series of 2-aminothiazole derivatives on carbonic anhydrases (CAs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The findings revealed that certain derivatives exhibited potent, low micromolar inhibition against these enzymes. CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. AChE and BChE are key enzymes in the nervous system, and their inhibitors are used in the treatment of Alzheimer's disease.

Furthermore, 2-aminoacyl-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of prostaglandin (B15479496) E2 (PGE2) and leukotriene biosynthesis. nih.gov These inflammatory mediators are key players in the inflammatory cascade, and their inhibition is a major strategy for treating inflammatory diseases. The study highlighted that these compounds could interfere with the arachidonic acid cascade, suggesting their potential as anti-inflammatory agents. nih.gov

Given these precedents, this compound and its analogs represent a promising area for the discovery of novel enzyme modulators with therapeutic potential in a range of diseases.

Innovative Strategies in Medicinal Chemistry Design

The 2-aminothiazole scaffold is a versatile building block in medicinal chemistry, lending itself to a variety of innovative design strategies to develop new therapeutic agents. nih.gov Its chemical tractability allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

One prominent strategy is molecular hybridization , where the 2-aminothiazole core is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. mdpi.com This approach has been successfully employed to develop potent anticancer agents by conjugating the 2-aminothiazole moiety with amino acids or other heterocyclic systems. mdpi.com

Another key strategy involves structure-activity relationship (SAR) studies . By systematically modifying the substituents on the 2-aminothiazole ring and evaluating the resulting changes in biological activity, medicinal chemists can identify key structural features required for a desired therapeutic effect. This iterative process of design, synthesis, and testing is fundamental to the development of optimized drug candidates.

Furthermore, the 2-aminothiazole scaffold is valuable in fragment-based drug discovery . This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. Promising fragments can then be grown or linked together to create more potent lead compounds. The 2-aminothiazole moiety, being a common feature in many bioactive molecules, is an excellent starting point for such fragment-based approaches.

The versatility of this compound, with its reactive amino group and ester functionality, makes it an ideal candidate for these innovative medicinal chemistry strategies to generate libraries of novel compounds for biological screening.

Unexplored Biological Targets and Mechanistic Studies

While the antimicrobial and anticancer potential of 2-aminothiazole derivatives is relatively well-explored, there remains a vast landscape of unexplored biological targets and mechanistic pathways for this class of compounds. The structural features of this compound suggest that it and its derivatives could interact with a variety of biological macromolecules, leading to novel therapeutic applications.

Future research should focus on high-throughput screening of this compound and its analogs against a broad range of biological targets to identify novel activities. This could include screening against various enzyme families, G-protein coupled receptors, and ion channels.

Moreover, detailed mechanistic studies are crucial to understand how these compounds exert their biological effects. For promising lead compounds, identifying the specific molecular target and elucidating the mechanism of action at a molecular level is a critical step in the drug discovery process. Techniques such as proteomics, genomics, and molecular modeling can be employed to identify binding partners and understand the downstream cellular effects of these compounds.

For instance, the identification of 2-aminoacyl-1,3,4-thiadiazoles as inhibitors of prostaglandin E2 and leukotriene biosynthesis opens up avenues to explore their potential in inflammatory and autoimmune diseases. nih.gov Further studies are needed to pinpoint the exact enzymes in these pathways that are targeted by these compounds and to understand the structural basis for their inhibitory activity. Unraveling these unexplored biological targets and mechanisms will be key to unlocking the full therapeutic potential of this compound and the broader class of 2-aminothiazole derivatives.

Q & A

Basic: What are the key synthetic routes for preparing Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate, and how are intermediates optimized for yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the preparation of a thiazole ring precursor. Key steps include:

- Thiazole formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) to generate the 2-amino-1,3-thiazole core .

- Esterification : Coupling the thiazole intermediate with a benzoic acid derivative via carbodiimide-mediated esterification (e.g., DCC/DMAP in anhydrous dichloromethane) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Yield optimization focuses on controlling reaction stoichiometry, temperature, and catalyst loading (e.g., 10 mol% DMAP for esterification) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. Hydrogen-bonding networks are analyzed via graph set theory (e.g., Etter’s rules) .

- Spectroscopic techniques :

Advanced: How can computational tools like UCSF Chimera aid in studying the compound’s interaction with biological targets?

Methodological Answer:

- Docking studies : UCSF Chimera’s AutoDock Vina plugin predicts binding modes to enzymes (e.g., β-lactamases or tyrosine kinases). The thiazole ring and ester group are parameterized for hydrogen bonding (e.g., with catalytic serine residues) and hydrophobic interactions .

- Dynamic simulations : MD trajectories (NAMD/GROMACS) analyze stability of ligand-target complexes over 100 ns. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA calculations) .

- Electrostatic mapping : Volume Viewer in Chimera visualizes charge distribution, highlighting nucleophilic regions (e.g., thiazole NH) for electrophilic modifications .

Advanced: How can crystallographic data resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

- Polymorph screening : Different crystal forms (e.g., solvates vs. anhydrates) may exhibit varied bioactivity. ORTEP-3 and SHELXD identify packing motifs influencing solubility and target accessibility .

- Structure-activity relationships (SAR) : Compare analogs (e.g., halogen-substituted phenyl groups) using crystallographic data to correlate substituent position (para vs. meta) with activity. For example, 2-chloro-6-fluorophenyl derivatives show enhanced PBP3 binding in Salmonella models .

- Hydrogen-bond analysis : Graph set analysis (e.g., R(8) motifs) identifies intermolecular interactions that stabilize active conformations .

Advanced: What strategies mitigate side reactions during functionalization of the thiazole ring?

Methodological Answer:

- Protection-deprotection : Use Boc or Fmoc groups to shield the 2-amino group during alkylation/acylation. For example, Boc-protected thiazole intermediates prevent unwanted nucleophilic attacks .

- Regioselective catalysis : Pd-mediated cross-coupling (Suzuki-Miyaura) at C4 of the thiazole ring (e.g., with boronic acids) minimizes C5 side products. Optimize ligand (XPhos) and base (KCO) for >90% selectivity .

- In-situ monitoring : ReactIR tracks intermediate formation (e.g., imine peaks at 1650 cm) to halt reactions before byproduct formation .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-negative (E. coli ATCC 25922) and Gram-positive (S. aureus ATCC 29213) strains. MIC values <32 µg/mL suggest therapeutic potential .

- Anticancer : MTT assay (72-hour exposure) on HeLa or MCF-7 cells. IC values correlate with apoptosis markers (caspase-3 activation) .

- Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition with nitrocefin substrate) quantify IC via kinetic readings at 482 nm .

Advanced: How do solvent polarity and pH influence the compound’s stability in biological matrices?

Methodological Answer:

- pH stability studies : HPLC monitoring (C18 column, 254 nm) under simulated gastric (pH 2) and plasma (pH 7.4) conditions. Ethyl ester hydrolysis (t <2 hours at pH 7.4) necessitates prodrug strategies .

- Solvent effects : DFT calculations (B3LYP/6-311+G(d,p)) predict solvolysis pathways. Polar aprotic solvents (DMF) stabilize transition states during ester cleavage .

- Degradation products : LC-MS/MS identifies major metabolites (e.g., benzoic acid derivatives) in liver microsomes .

Advanced: What crystallographic software parameters ensure accurate refinement of twinned crystals?

Methodological Answer:

- Twin law identification : SHELXL’s TWIN command with BASF parameter refines twin fractions. HKLF5 format handles overlapping reflections in high-symmetry space groups (e.g., P2/c) .

- Anisotropic displacement : ADPs for non-H atoms refine thermal motion, critical for resolving disorder in the thiazole ring .

- Validation tools : R <5% and GooF ≈1.0 ensure data quality. PLATON’s ADDSYM checks for missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.